molecular formula C17H25N3O5 B2827873 N1-(3,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 899956-54-8

N1-(3,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2827873
CAS No.: 899956-54-8
M. Wt: 351.403
InChI Key: PADCUPLYLNVKIG-UHFFFAOYSA-N
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Description

N1-(3,4-Dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide is an oxalamide derivative characterized by a central oxalyl diamide scaffold, with substituents at both nitrogen termini. The N1 position is substituted with a 3,4-dimethoxyphenyl group, while the N2 position features a 3-morpholinopropyl chain. This compound belongs to a broader class of synthetic oxalamides, which are frequently explored for applications in pharmaceuticals, agrochemicals, and flavoring agents due to their structural versatility and tunable physicochemical properties.

The morpholinopropyl group introduces a heterocyclic amine, which may improve water solubility and modulate interactions with biological targets.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-23-14-5-4-13(12-15(14)24-2)19-17(22)16(21)18-6-3-7-20-8-10-25-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADCUPLYLNVKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylamine and 3-morpholin-4-ylpropylamine.

    Coupling Reaction: The intermediate amines are then coupled using a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and dimethoxyphenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Features
Target Compound 3,4-Dimethoxyphenyl 3-Morpholinopropyl Morpholine enhances solubility
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl Pyridine may increase lipophilicity
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide 2,3-Dimethoxybenzyl 2-(Pyridine-2-yl)ethyl Benzyl group alters steric bulk
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (1769) 2-Methoxy-4-methylphenyl 2-(5-Methylpyridin-2-yl)ethyl Methyl groups may slow metabolism

Structural Insights :

  • The morpholinopropyl chain likely improves aqueous solubility relative to pyridine-containing analogues, as morpholine is more polar.

Toxicological Profiles

Toxicological data from animal studies (e.g., NOEL values) highlight substituent-dependent safety profiles:

Table 2: Toxicological Data for Selected Compounds

Compound Name NOEL (mg/kg/day) Study Duration Key Metabolic Pathways
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamamide (1777) 8.36 90-day (rats) Hydrolysis, oxidation of alkyl chains
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) 100 93-day (rats) Pyridine ring oxidation, glucuronidation
Target Compound (Inferred) ~8–100* Hydrolysis, morpholine ring oxidation

*Estimated based on structural similarity to compounds 1768 and 1775.

Key Findings :

  • Methoxy positioning: 3,4-Dimethoxy substitution (as in 1777) correlates with lower NOEL values (8.36 mg/kg/day) compared to 2,4-dimethoxy derivatives (100 mg/kg/day), suggesting higher toxicity with para-substitution.
  • Morpholine vs.

Metabolic Pathways

Common pathways for oxalamides include:

Hydrolysis : Cleavage of the oxalyl diamide bond.

Oxidation: Of aromatic methoxy groups or alkyl/morpholino chains.

Conjugation : Glucuronidation of hydroxylated metabolites.

Morpholine-specific metabolism : The morpholine ring may undergo oxidation to form morpholine N-oxide, a less reactive metabolite, whereas pyridine rings are prone to generate reactive intermediates.

Recommendations :

  • Prioritize in vitro metabolic studies using liver microsomes.
  • Compare bioavailability with pyridine-containing analogues.

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